molecular formula C11H8ClN3O2 B14057533 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione

5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione

Cat. No.: B14057533
M. Wt: 249.65 g/mol
InChI Key: UBJHTRKMKZTJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an indole and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 4-chloroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazolidine-2,4-dione, followed by nucleophilic substitution with 4-chloroindole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indole or imidazolidine moieties.

    Substitution: Halogen substitution reactions can occur at the chloro position of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxy-1H-indol-3-yl)imidazolidine-2,4-dione
  • 5-(4-Ethoxy-1H-indol-3-yl)imidazolidine-2,4-dione
  • 5-(4-Bromo-1H-indol-3-yl)imidazolidine-2,4-dione

Uniqueness

5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is unique due to the presence of the chloro substituent on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of halogen substitution on the properties of indole derivatives .

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

5-(4-chloro-1H-indol-3-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H8ClN3O2/c12-6-2-1-3-7-8(6)5(4-13-7)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17)

InChI Key

UBJHTRKMKZTJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C3C(=O)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.